Berberinium chloride hydrate

Pharmaceutics Dissolution Testing Salt Form Selection

Berberinium chloride hydrate (berberine chloride hydrate; CAS 68030-18-2) is a quaternary isoquinoline alkaloid salt derived from Berberis and Coptis species. As a hydrate, its crystal lattice incorporates water of crystallization that fundamentally governs its hygroscopicity, phase stability, and dissolution behavior.

Molecular Formula C20H21ClNO5+
Molecular Weight 390.8 g/mol
Cat. No. B12059450
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameBerberinium chloride hydrate
Molecular FormulaC20H21ClNO5+
Molecular Weight390.8 g/mol
Structural Identifiers
SMILESCOC1=C(C2=C[N+]3=C(C=C2C=C1)C4=CC5=C(C=C4CC3)OCO5)OC.O.Cl
InChIInChI=1S/C20H18NO4.ClH.H2O/c1-22-17-4-3-12-7-16-14-9-19-18(24-11-25-19)8-13(14)5-6-21(16)10-15(12)20(17)23-2;;/h3-4,7-10H,5-6,11H2,1-2H3;1H;1H2/q+1;;
InChIKeyBPNJXFPOPCFZOC-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Berberinium Chloride Hydrate Procurement: Understand the Salt, Hydration State, and Analytical Specifications Before You Source


Berberinium chloride hydrate (berberine chloride hydrate; CAS 68030-18-2) is a quaternary isoquinoline alkaloid salt derived from Berberis and Coptis species. As a hydrate, its crystal lattice incorporates water of crystallization that fundamentally governs its hygroscopicity, phase stability, and dissolution behavior [1]. The compound is widely procured as a yellow crystalline powder for antimicrobial, metabolic, and anticancer research, but its solid-state properties vary dramatically with water content — a fact that directly impacts tablet manufacturing, dissolution testing, and inter-batch reproducibility [2].

Berberinium Chloride Hydrate vs. In-Class Alternatives: Why Salt Form and Hydration State Preclude Simple Interchange


Procurement specifications for berberine often collapse to 'berberine HCl' without distinguishing between the anhydrous form, the dihydrate, the tetrahydrate, or the chloride salt versus sulfate or other salts. This is a critical failure point. The chloride salt exhibits lower apparent solubility and dissolution rate than the sulfate salt in gastrointestinal-like media [1], while its hydration state dictates hygroscopicity: the anhydrous and monohydrate forms convert to the dihydrate at relative humidity as low as 12% [2], and the tetrahydrate readily dehydrates to the dihydrate at 40 °C [3]. Substituting berberine sulfate for berberine chloride hydrate without accounting for these differences can invalidate dissolution specifications, alter bioavailability predictions, and compromise tablet manufacturing reproducibility. The quantitative evidence below demonstrates precisely where these differences are measurable and materially significant for scientific selection.

Berberinium Chloride Hydrate: Quantitative Differentiation Evidence for Scientific Sourcing


Dissolution Rate in GI-Relevant Media: Berberine Chloride vs. Berberine Sulfate

In a direct head-to-head comparison, the apparent solubility and dissolution rate of berberine hydrochloride were lower than those of berberine sulfate in media resembling gastrointestinal fluids [1]. This salt-dependent dissolution behavior, attributed to the common ion effect, means that the sulfate salt provides higher dissolved concentrations under physiologically relevant pH conditions, while the chloride salt may require formulation adjustments (e.g., enteric coating, salt cocrystallization) to achieve comparable dissolution profiles [1].

Pharmaceutics Dissolution Testing Salt Form Selection

CYP1B1 Inhibitory Selectivity: Berberine Chloride vs. Palmatine Chloride & Jatrorrhizine Chloride

Among three protoberberine alkaloids, berberine demonstrated the most potent and selective inhibition of CYP1B1.1 with a Ki of 44 ± 16 nM, while palmatine and jatrorrhizine showed weaker and different inhibition kinetics [1]. Berberine's noncompetitive inhibition mechanism contrasted with the competitive or mixed inhibition exhibited by the other two alkaloids, indicating a distinct binding mode [1]. This selectivity is structurally mediated by a key hydrogen-bonding interaction between Asn228 in CYP1B1 and the methoxy moiety of berberine [1].

Drug Metabolism Enzyme Inhibition Cancer Chemoprevention

Hydration-State Phase Stability: Anhydrous vs. Dihydrate vs. Tetrahydrate of Berberine Chloride

Berberine chloride exists in four hydration states with markedly different hygroscopicity and thermal stability. The anhydrous and monohydrate forms are extremely hygroscopic and convert to the dihydrate at relative humidity (RH) above 12% [1]. The dihydrate itself transforms to the tetrahydrate when RH exceeds 70% [2]. Upon heating, the tetrahydrate dehydrates to the dihydrate at 40–70 °C, to the monohydrate at 80 °C, and to the anhydrous form above 90 °C [1]. Under ordinary storage conditions, the dihydrate and tetrahydrate are the thermodynamically stable phases; the anhydrous form cannot persist [1].

Solid-State Chemistry Pharmaceutical Manufacturing Stability Testing

Antifungal MIC: Berberine Chloride vs. Berberine Sulfate Against Aspergillus flavus and Aspergillus parasiticus

In a direct comparative study, berberine chloride exhibited stronger antifungal activity than berberine sulfate. The minimum inhibitory concentration (MIC) of berberine chloride was 125 µg/mL against A. flavus and 250 µg/mL against A. parasiticus, while berberine sulfate showed MIC values of 250 µg/mL and 500 µg/mL, respectively [1]. Complete mycelial growth inhibition of A. flavus was achieved at 1000 µg/mL for berberine chloride versus 2000 µg/mL for berberine sulfate [1]. Both salts significantly reduced aflatoxin production at sub-MIC concentrations (P<0.05), but the chloride salt consistently required lower concentrations for equivalent effect [1].

Antifungal Activity Mycotoxicology Natural Product Antimicrobials

Oral Bioavailability: Standard Berberine Chloride Hydrate vs. Dihydroberberine

A 2022 randomized crossover pharmacokinetic study demonstrated that 100 mg of dihydroberberine produced approximately 6.7-fold greater total plasma berberine exposure (AUC) and 9.4-fold higher peak concentration (Cmax) compared to 500 mg of standard berberine HCl [1]. The AUC was 284.4 ng/mL × 120 min for 100 mg dihydroberberine versus 42.3 ng/mL × 120 min for 500 mg berberine HCl; Cmax values were 3.76 ng/mL and 0.40 ng/mL, respectively [1]. This means that dihydroberberine at one-fifth the dose provides substantially greater systemic exposure than the chloride hydrate form [1].

Pharmacokinetics Bioavailability Enhancement Metabolic Disease

Solid-State Stability Under High Humidity: Berberine Chloride vs. Berberine Chloride–Citric Acid Cocrystal

Native berberine chloride undergoes humidity-dependent phase changes that compromise tablet quality: the dihydrate transforms to the tetrahydrate at RH above 70%, and the anhydrate/monohydrate convert to the dihydrate at RH above 12% [1]. A 1:1 salt cocrystal of berberine chloride with citric acid (BCl–CA) demonstrates superior stability against humidity variations while preserving comparable solubility, dissolution rate, thermal stability, and tabletability [1]. Unlike the native chloride salt, the BCl–CA cocrystal does not undergo solid-phase transitions when environmental humidity fluctuates during manufacturing and storage [1].

Crystal Engineering Pharmaceutical Formulation Moisture Stability

Berberinium Chloride Hydrate Sourcing: Evidence-Based Application Scenarios for Procurement Decisions


Quality Control & Tablet Manufacturing: Procurement of Dihydrate-Phase Berberine Chloride

Based on evidence that anhydrous and monohydrate forms convert to the dihydrate at RH above 12% [1] and that the tetrahydrate dehydrates at temperatures above 40 °C [2], QC laboratories and tablet manufacturers should specify berberine chloride dihydrate with water content not exceeding 12% per pharmacopoeial standards. Certificates of analysis must include TGA/DTA or XRD confirmation of the hydration state to avoid batch-to-batch variability in disintegration time and dissolution rate. For tablet formulations processed via wet granulation, where humidity exposure is unavoidable, the BCl–citric acid cocrystal provides a humidity-stable alternative crystal form [3].

Antimycotic Research & Aflatoxin-Control Studies: Berberine Chloride Over Sulfate

For in vitro antifungal screening or aflatoxin suppression studies targeting Aspergillus species, berberine chloride hydrate demonstrates a 2-fold lower MIC than berberine sulfate (125 vs. 250 µg/mL against A. flavus; 250 vs. 500 µg/mL against A. parasiticus) [4]. Researchers conducting dose-response experiments should prioritize the chloride salt to achieve complete mycelial growth inhibition at lower working concentrations (1000 µg/mL for chloride vs. 2000 µg/mL for sulfate against A. flavus) [4], thereby reducing compound consumption per assay and minimizing solvent-related artifacts.

Oncology & CYP1B1-Targeted Drug Discovery: Berberine Chloride as a Selective Probe

In studies requiring selective CYP1B1 inhibition for cancer chemoprevention or toxicology assessment, berberine chloride hydrate provides a low-nanomolar Ki (44 ± 16 nM) with well-defined noncompetitive kinetics [5]. Unlike palmatine chloride or jatrorrhizine chloride, which exhibit weaker and mixed-type inhibition, berberine's selectivity is structurally validated through the Asn228 hydrogen-bonding interaction [5]. Researchers should select the chloride hydrate form when CYP1B1 target engagement is the primary endpoint and comparator alkaloids are required to control for non-selective protoberberine effects.

In Vivo Metabolic Studies Requiring Systemic Exposure: Dihydroberberine as Functional Alternative

For preclinical or clinical studies where high systemic berberine exposure is required, the standard berberine chloride hydrate is pharmacokinetically disadvantaged: 500 mg yields an AUC of only 42.3 ng/mL×120 min [6]. Dihydroberberine at one-fifth the dose (100 mg) produces 6.7-fold greater total exposure (AUC 284.4 ng/mL×120 min) [6]. Procurement decisions should match the compound form to the study objective: berberine chloride hydrate for gut-localized or topical effects; dihydroberberine for systemic AMPK activation, glucose metabolism, or cardiovascular endpoints.

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